Allosteric JAK2 Inhibition with Subtype Selectivity vs. Pan-JAK Inhibitors
G5-7 exhibits a unique allosteric mechanism of JAK2 inhibition, distinguishing it from ATP-competitive JAK inhibitors and its parent scaffold EF-24. Biochemical assays demonstrate that G5-7 inhibits recombinant human JAK2 with an IC50 of 0.6 μM . Crucially, under identical assay conditions, the compound shows >83-fold selectivity against the related kinases JAK1, JAK3, and TYK2 (all IC50 > 50 μM) . In contrast, the class reference compound EF-24 operates via IKKβ inhibition and does not exhibit this JAK2-selective profile .
| Evidence Dimension | Inhibitory potency and selectivity against JAK family kinases |
|---|---|
| Target Compound Data | JAK2 IC50 = 0.6 μM; JAK1, JAK3, TYK2 IC50 all >50 μM |
| Comparator Or Baseline | EF-24: No significant JAK2 inhibition reported; primary mechanism is IKKβ inhibition. |
| Quantified Difference | >83-fold selectivity for JAK2 over JAK1/3/TYK2. Mechanism distinct from EF-24's IKKβ inhibition. |
| Conditions | Recombinant human JAK2 biochemical assay; recombinant human JAK1, JAK3, TYK2 assays. |
Why This Matters
The high subtype selectivity of G5-7 minimizes off-target JAK-family toxicity, a critical advantage over pan-JAK inhibitors like Tofacitinib, directly impacting its suitability for chronic CNS applications.
